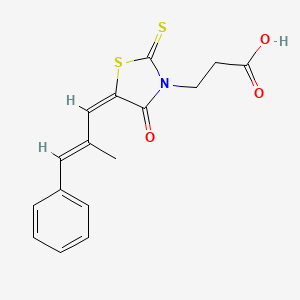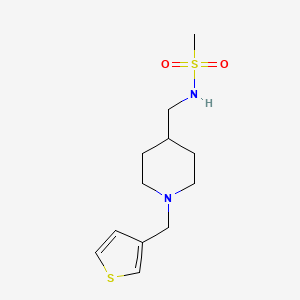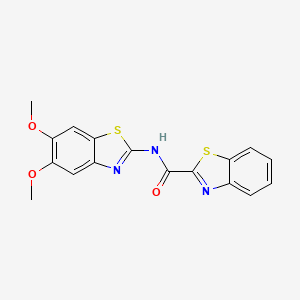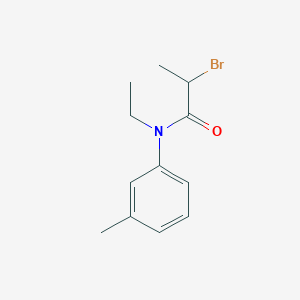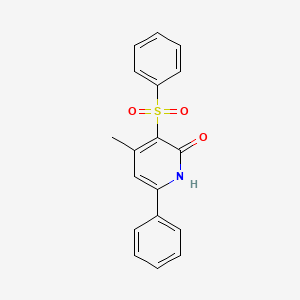methanone CAS No. 339019-98-6](/img/structure/B2682275.png)
[4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use as a research tool in the field of neuroscience. This compound has been found to have a high affinity for the cannabinoid receptor CB1, which is located primarily in the brain and central nervous system. The purpose of
Applications De Recherche Scientifique
Synthesis and Imaging Agents
The chemical compound 4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone has been explored for its potential in various scientific applications, including the synthesis of imaging agents for diseases like Parkinson's. A notable study involved the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. The process achieved high radiochemical yield and purity, indicating the compound's utility in developing diagnostic tools (Min Wang et al., 2017).
Heterocyclic Chemistry
The compound has also been a focus in the field of heterocyclic chemistry, where researchers have examined its isomorphous structures to understand the chlorine-methyl exchange rule. This research contributes to our understanding of molecular disorder and isomorphism, which are crucial for the development of new materials and drugs (V. Rajni Swamy et al., 2013).
Organic Synthesis
Its applications extend to organic synthesis, where it has been utilized in the simultaneous double C2/C3 functionalization of quinoline, showcasing a method for efficiently creating complex molecules with potential pharmacological activities (K. Belyaeva et al., 2018).
Anti-inflammatory and Anti-tumor Agents
The compound has been part of studies aiming to develop anti-inflammatory and anti-tumor agents. For instance, derivatives of this compound have shown potential as p38 MAP kinase inhibitors, offering a new approach to treating inflammation and possibly cancer (E. Ottosen et al., 2003).
Antimicrobial Agents
Furthermore, its derivatives have been evaluated for antimicrobial properties, contributing to the search for new antibiotics. This research highlights the compound's versatility and potential as a backbone for developing treatments against bacterial and fungal infections (B. Reddy & V. P. Reddy, 2016).
Propriétés
IUPAC Name |
[4-(4-methylbenzoyl)-1-phenylpyrrolidin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-18-8-12-20(13-9-18)25(28)23-16-27(22-6-4-3-5-7-22)17-24(23)26(29)21-14-10-19(2)11-15-21/h3-15,23-24H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHXKKJAIPNYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CN(CC2C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-methylbenzoyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

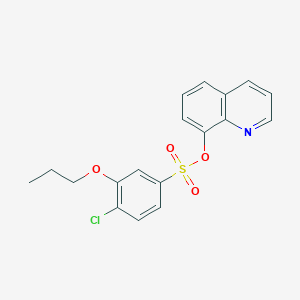
![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)
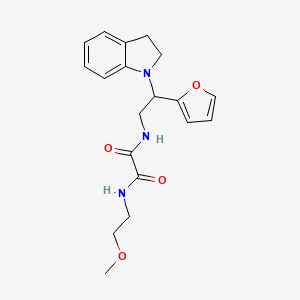
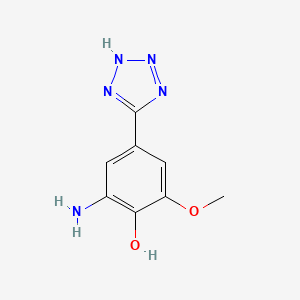
![N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2682198.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2682204.png)
